4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

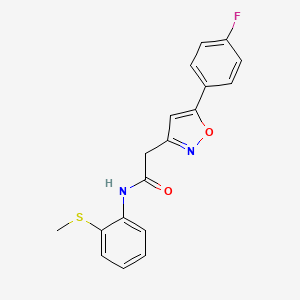

The compound “4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine” is an organic molecule that contains a trifluoromethyl group (-CF3), a dioxolane ring, and an amine group (-NH2). The trifluoromethyl group is a common functional group in organic chemistry and is known for its high electronegativity and the ability to significantly alter the physical and biological properties of organic molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. The trifluoromethyl group is known for its high electronegativity, which could impact the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

1. Synthesis and Characterization of Functionalized Materials

Amine-functionalized materials, including colloidal silica, have been synthesized for various applications. The process involves using reagents like tetraethyl orthosilicate and (3-aminopropyl) trimethoxysilane. Such materials find use in fundamental investigations and various applications due to their unique properties (Soto-Cantu et al., 2012).

2. Catalysis in Chemical Reactions

Tris[2-(2H-hexafluoropropoxy)ethyl]amine, related to 4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine, has been used to catalyze the oligomerization of hexafluoropropene. This process is vital in the synthesis of various chemical compounds and polymers (Halasz et al., 1973).

3. Polymer-Supported Reagents in Organic Synthesis

In organic synthesis, polymer-supported derivatives of tris(2-aminoethyl)amine are used for quenching excess reactants and purifying crude reaction products. This application is significant in combinatorial chemistry and streamlines the synthesis and purification of complex organic molecules (Hodges, 1997).

4. Optical Detection and Sensing

Trifluoroacetyl derivatives, including those similar to 4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine, have been developed for optical detection of various amines. This application is crucial in chemical sensing and environmental monitoring (Tamiaki et al., 2013).

5. Conservation and Material Science

Epoxy-silica polymers, involving reactions with primary amines, are employed as materials for stone conservation. This application is critical in the field of cultural heritage preservation and material science (Cardiano et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-3-2-10-5(9,11-3)4(6,7)8/h3H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOOVHEMCVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)

![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2928840.png)

![1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2928843.png)